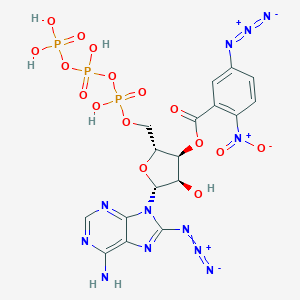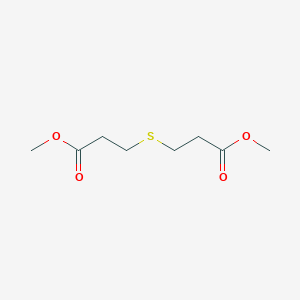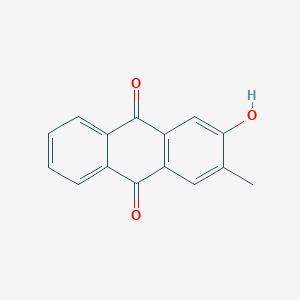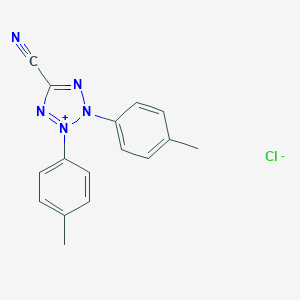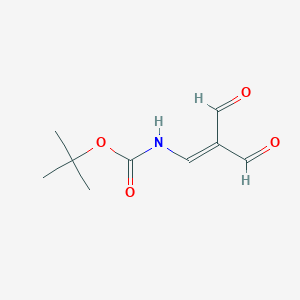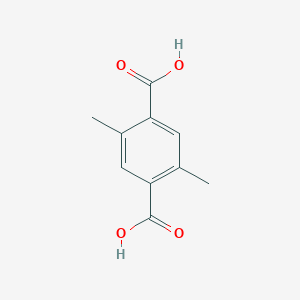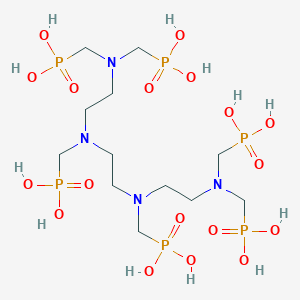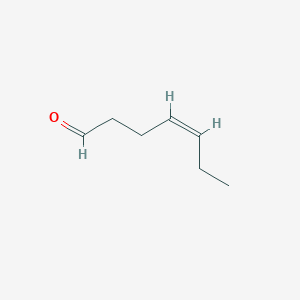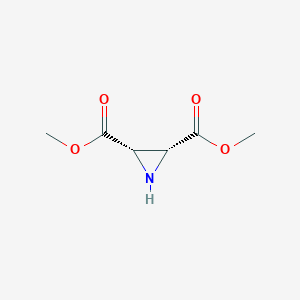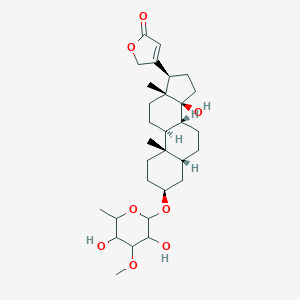![molecular formula C30H57N2O6P B146877 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite CAS No. 127614-93-1](/img/structure/B146877.png)
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite, also known by its IUPAC name this compound, is a glycerol ether compound. It has a molecular formula of C30H57N2O6P and a molecular weight of 572.768 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite typically involves the reaction of dimethylaminopyridine (DMAP) with ethyl phosphite and a long-chain alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The use of continuous flow reactors and immobilized catalysts, such as DMAP on porous silica particles, has been explored to enhance the efficiency and yield of the reaction .
化学反応の分析
Types of Reactions
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the oxidation of this compound include oxygenated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
科学的研究の応用
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite has a wide range of applications in scientific research:
作用機序
The mechanism by which 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite exerts its effects involves its role as a nucleophilic catalyst. It accelerates reaction rates by forming highly activated electrophilic intermediates. For example, in the Steglich esterification, this compound reacts with the O-acylisourea intermediate to form an acylated pyridinium intermediate, which then reacts with alcohols to form esters . The compound’s ability to act as both a nucleophile and a hydrogen bond acceptor contributes to its catalytic efficiency .
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
4-Carboxypyridine: Another pyridine derivative used in selective oxidation reactions.
4-Cyanopyridine: Known for its catalytic activity in various organic reactions.
Uniqueness
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite is unique due to its long-chain alkyl group, which enhances its solubility in organic solvents and its ability to participate in a wider range of reactions compared to other pyridine derivatives .
特性
CAS番号 |
127614-93-1 |
|---|---|
分子式 |
C30H57N2O6P |
分子量 |
572.8 g/mol |
IUPAC名 |
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3 |
InChIキー |
FTTDBZNMICPROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
同義語 |
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester DMAP-ethyl-PAF DMAP-ethyl-platelet activating facto |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




